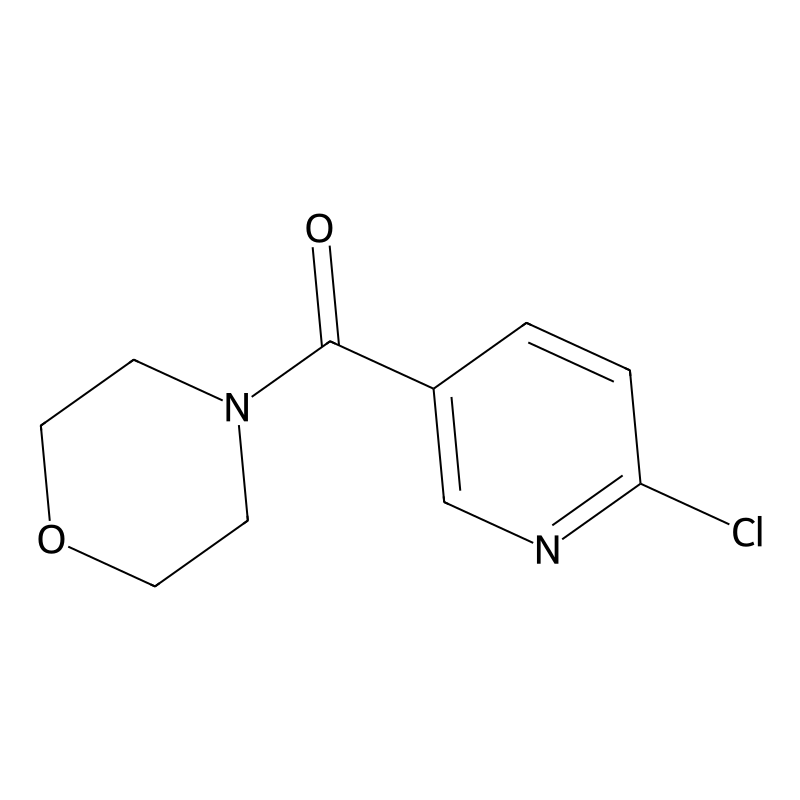

(6-Chloropyridin-3-yl)(morpholino)methanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

A study describes the synthesis of (6-chloropyridin-3-yl)(morpholino)methanone as part of a larger investigation into the preparation of various N-heterocyclic derivatives. The synthesis involves the reaction of 3-chloropyridine-3-carboxylic acid with morpholine in the presence of thionyl chloride [].

Chemical Properties:

(6-Chloropyridin-3-yl)(morpholino)methanone is a chemical compound with the molecular formula C₁₀H₁₁ClN₂O. It features a chlorinated pyridine ring and a morpholine moiety, making it a member of the class of morpholino compounds. The presence of the chloro group at the 6-position of the pyridine ring contributes to its unique properties, including potential biological activity and reactivity in various

- Nucleophilic Substitution: The chlorine atom in the 6-chloropyridine can be substituted by nucleophiles, leading to various derivatives.

- Amide Formation: The carbonyl group can react with amines to form amides, which may further react under specific conditions.

- Mitsunobu Reaction: This reaction can be used to couple the morpholine moiety with other nucleophiles in the presence of phosphine and an azodicarboxylate .

Compounds containing the morpholino group are often investigated for their biological activities. (6-Chloropyridin-3-yl)(morpholino)methanone has shown potential antibacterial properties in preliminary studies, indicating that it may inhibit bacterial growth. Its structural features suggest it could also exhibit activity against various biological targets, including enzymes and receptors involved in disease processes .

The synthesis of (6-Chloropyridin-3-yl)(morpholino)methanone typically involves multiple steps:

- Formation of the Pyridine Intermediate: The starting material can be synthesized through chlorination of pyridine derivatives.

- Methylation: The carbonyl group is introduced via methylation reactions.

- Coupling with Morpholine: The final product is formed by coupling the chlorinated pyridine with morpholine, often facilitated by a base or catalyst under controlled conditions .

This compound has potential applications in medicinal chemistry due to its structural characteristics that may contribute to biological activity. Specific applications include:

- Drug Development: As a lead compound for synthesizing new antibacterial agents.

- Chemical Probes: For studying biological pathways involving pyridine and morpholine derivatives.

Interaction studies of (6-Chloropyridin-3-yl)(morpholino)methanone with biological targets are crucial for understanding its mechanism of action. Preliminary studies suggest that it may interact with specific enzymes or receptors, potentially leading to inhibition or modulation of their activity. Further research is needed to elucidate these interactions fully and assess their therapeutic implications .

Several compounds share structural similarities with (6-Chloropyridin-3-yl)(morpholino)methanone, which can provide insights into its uniqueness:

| Compound Name | CAS Number | Similarity Score | Key Features |

|---|---|---|---|

| 6-Chloropyridine-3-carboxamide | 6271-78-9 | 0.75 | Contains a carboxamide group |

| 2-Chloro-N-phenylisonicotinamide | 80194-83-8 | 0.69 | Features an isonicotinamide structure |

| 4-Aminophenyl(morpholino)methanone | 51207-86-4 | 0.63 | Contains an amino group instead of chlorine |

| (4-Ethynylphenyl)(morpholino)methanone | 851895-20-0 | 0.55 | Features an ethynyl substituent |

| 4-Chloro-N-(2-morpholinoethyl)benzamide | 71320-77-9 | 0.60 | Contains a benzamide structure |

The unique combination of the chloropyridine and morpholine moieties in (6-Chloropyridin-3-yl)(morpholino)methanone contributes to its distinct properties compared to these similar compounds, particularly in terms of potential biological activity and synthetic versatility .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant